molecular formula C22H29N3O B10882462 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)propanamide

3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)propanamide

Cat. No.: B10882462
M. Wt: 351.5 g/mol
InChI Key: XWJRQJNWYJOCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)propanamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

    Amidation: The benzylated piperazine is reacted with 2,5-dimethylphenylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The aromatic ring and the piperazine nitrogen can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly used.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted piperazine and aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It is often used in structure-activity relationship (SAR) studies to understand how modifications affect biological activity.

Medicine

In medicine, derivatives of piperazine compounds are explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic properties. This specific compound may be investigated for similar applications.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The amide group may also play a role in binding to biological targets, influencing the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Benzylpiperazin-1-yl)-N-phenylpropanamide: Lacks the dimethyl substitution on the phenyl ring.

    3-(4-Benzylpiperazin-1-yl)-N-(2,6-dimethylphenyl)propanamide: Has a different substitution pattern on the phenyl ring.

    3-(4-Methylpiperazin-1-yl)-N-(2,5-dimethylphenyl)propanamide: Substitutes the benzyl group with a methyl group.

Uniqueness

The unique substitution pattern on the phenyl ring (2,5-dimethyl) and the presence of the benzyl group on the piperazine ring distinguish 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)propanamide from its analogs. These structural features can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C22H29N3O

Molecular Weight

351.5 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)propanamide

InChI

InChI=1S/C22H29N3O/c1-18-8-9-19(2)21(16-18)23-22(26)10-11-24-12-14-25(15-13-24)17-20-6-4-3-5-7-20/h3-9,16H,10-15,17H2,1-2H3,(H,23,26)

InChI Key

XWJRQJNWYJOCLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.